molecular formula C18H29NO3S B12126932 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide

3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide

Cat. No.: B12126932
M. Wt: 339.5 g/mol
InChI Key: ZMPAQOBXBPHBEP-UHFFFAOYSA-N
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Description

The compound features a sulfonamide core (–SO2NH–) linked to a benzene ring substituted with a tert-butyl group at position 3, an ethoxy group at position 4, and a cyclohexylamine moiety at the sulfonamide nitrogen (Fig. 1). This combination of bulky hydrophobic groups (tert-butyl, cyclohexyl) and an electron-donating ethoxy group confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, which are advantageous for drug design .

Sulfonamides are historically recognized for their antimicrobial and anticancer activities, often targeting enzymes such as carbonic anhydrases or proteases. The tert-butyl and cyclohexyl substituents in this compound may modulate binding affinity to biological targets, while the ethoxy group could influence electronic interactions with active sites .

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C18H29NO3S/c1-5-22-17-12-11-15(13-16(17)18(2,3)4)23(20,21)19-14-9-7-6-8-10-14/h11-14,19H,5-10H2,1-4H3

InChI Key

ZMPAQOBXBPHBEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide typically involves the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Cyclohexylamine Addition: Cyclohexylamine is then reacted with the benzenesulfonyl chloride derivative to form the N-cyclohexylbenzenesulfonamide.

    Ethoxylation: Finally, the ethoxy group is introduced through an etherification reaction using ethanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thus exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide becomes evident when compared to analogs. Below is a detailed analysis of key sulfonamide derivatives and their distinguishing features:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Key Structural Features Biological Activity Unique Properties
3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide Tert-butyl (position 3), ethoxy (position 4), cyclohexylamine (sulfonamide N) Antimicrobial, anticancer (predicted) Enhanced lipophilicity due to tert-butyl/cyclohexyl groups; ethoxy improves electronic profile
4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide Thiazole ring replaces cyclohexylamine Not specified Thiazole enhances π-π stacking; tert-butyl increases steric bulk
4-ethoxy-3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide Fluorine (position 3), benzooxazepine ring Potential CNS activity Fluorine improves metabolic stability; benzooxazepine enables cross-target interactions
N-tert-butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide Phthalazine core, hydroxyphenyl Anticancer (targeted kinase inhibition) Phthalazine enhances DNA intercalation; hydroxyphenyl aids solubility
(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide Thiazole, ethyl/ethoxy substituents Anticancer (comparison to thiazole-based agents) Ethyl group increases hydrophobicity; sulfamoyl group diversifies binding modes
N-tert-butyl-4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide Methoxyphenylmethyl, hydroxy Not specified Hydroxy group improves hydrogen-bonding capacity; methoxy enhances bioavailability

Key Structural and Functional Distinctions

Substituent Effects: The tert-butyl group in the target compound (vs. The cyclohexylamine moiety (absent in thiazole or phthalazine derivatives) provides conformational flexibility, which may improve binding to globular enzyme pockets .

Electronic Profile :

  • The ethoxy group at position 4 donates electron density to the benzene ring, contrasting with electron-withdrawing groups (e.g., fluorine in ’s compound), which may alter target selectivity .

Research Findings and Implications

Mechanistic Insights

Sulfonamides typically inhibit carbonic anhydrase IX (CA IX), a cancer-associated enzyme. The ethoxy group’s electron-donating nature may weaken zinc coordination in CA IX’s active site, while the bulky substituents could block substrate access .

Biological Activity

3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide is a sulfonamide compound that has gained attention for its potential biological activities. This compound features a unique structural configuration, including a tert-butyl group and a cyclohexyl group, which may influence its solubility, bioavailability, and overall efficacy in various applications. Understanding its biological activity is crucial for exploring its potential therapeutic applications in medicinal chemistry and related fields.

Chemical Structure

The chemical structure of 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide can be depicted as follows:

  • Molecular Formula : C17H27NO3S
  • Functional Groups : Sulfonamide, aromatic ether

This compound's unique combination of bulky groups contributes to its distinctive physical and chemical properties, which may enhance its biological activity compared to other sulfonamides.

Antimicrobial Properties

Research indicates that compounds structurally related to 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide exhibit significant antimicrobial properties. For instance, N-Cyclohexyl-4-methylbenzenesulfonamide has been documented for its efficacy against various bacterial strains, suggesting that similar mechanisms may be present in the target compound.

Anticancer Activity

Another notable aspect of the biological activity of sulfonamides is their potential anticancer effects. For example, 3-Amino-N-cyclohexyl-4-methylbenzenesulfonamide has shown promise in preclinical studies as an anticancer agent. The structural features of 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide may also contribute to similar effects, warranting further investigation.

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of sulfonamide derivatives found that modifications in the alkyl and aryl substituents significantly influenced activity. The introduction of bulky groups like tert-butyl enhanced solubility and interaction with bacterial membranes, leading to improved antimicrobial effects .

Compound NameMolecular FormulaKey Features
N-Cyclohexyl-4-methylbenzenesulfonamideC13H19NO2SExhibits antimicrobial properties
3-Amino-N-cyclohexyl-4-methylbenzenesulfonamideC13H20N2O2SKnown for anticancer activity
N-Cyclohexyl-4-methoxybenzenesulfonamideC14H21NO3SPotential use in drug formulations

Case Study 2: Anticancer Mechanism

In another study focused on anticancer mechanisms, the compound 3-Amino-N-cyclohexyl-4-methylbenzenesulfonamide was shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests that 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide may also possess similar mechanisms that require further exploration .

Interaction Studies

Understanding the interactions of 3-tert-butyl-N-cyclohexyl-4-ethoxybenzenesulfonamide with biological systems is vital for elucidating its mechanism of action. Interaction studies should focus on:

  • Binding Affinity : Assessing how well the compound binds to target proteins or enzymes.
  • Bioavailability : Evaluating how effectively the compound is absorbed and utilized by biological systems.
  • Metabolic Pathways : Investigating how the compound is metabolized within organisms.

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